ML252

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

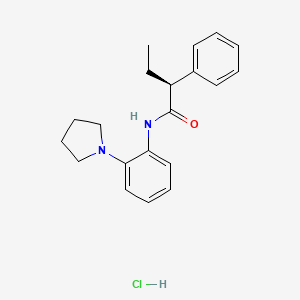

ML252, auch bekannt als (S)-2-Phenyl-N-(2-(Pyrrolidin-1-yl)phenyl)butanamid, ist ein potenter und selektiver Inhibitor des spannungsgesteuerten Kaliumkanals Kv7.2 (KCNQ2). Diese Verbindung ist hirndurchlässig und weist eine signifikante Selektivität für Kv7.2 gegenüber anderen Kaliumkanälen auf, was sie zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .

Wissenschaftliche Forschungsanwendungen

ML252 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird verwendet, um die Rolle von Kv7.2-Kanälen bei der neuronalen Erregbarkeit zu untersuchen und potenzielle Behandlungen für neurologische Erkrankungen wie Epilepsie zu untersuchen.

Arzneimittelforschung: Die Verbindung wird in der Arzneimittelforschung eingesetzt, um neue therapeutische Wirkstoffe zu identifizieren, die auf Kaliumkanäle abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die spannungsgesteuerten Kaliumkanäle Kv7.2 inhibiert. Diese Inhibition erfolgt durch Bindung an einen spezifischen Tryptophanrest in der Pore des Kanals, der auch eine Bindungsstelle für andere poren-gezielte Aktivatoren wie Retigabin und ML213 ist . Die Inhibition von Kv7.2-Kanälen durch this compound erhöht die neuronale Erregbarkeit, was sie zu einem wertvollen Werkzeug für die Untersuchung der neuronalen Funktion und potenzieller therapeutischer Interventionen macht .

Wirkmechanismus

Target of Action

The primary target of ML252 is the Kv7.2 voltage-gated potassium channels . These channels are critical regulators of neuronal excitability and are candidate targets for the development of antiseizure medications .

Mode of Action

This compound acts as a potent and selective inhibitor of Kv7.2 channels . It binds to a specific tryptophan residue in the pore of the Kv7.2 and Kv7.3 channels, which is also required for sensitivity to certain activators . This binding inhibits the function of the channels, modulating their role in neuronal excitability .

Biochemical Pathways

The inhibition of Kv7.2 channels by this compound affects the neuronal excitability, which is regulated by these channels

Pharmacokinetics

It is known that this compound is brain penetrant , suggesting it can cross the blood-brain barrier. This is crucial for its role in modulating neuronal excitability.

Result of Action

The inhibition of Kv7.2 channels by this compound increases neuronal excitability . This can have various effects at the molecular and cellular level, depending on the specific neuronal pathways involved.

Biochemische Analyse

Biochemical Properties

ML252 plays a crucial role in biochemical reactions, particularly as an inhibitor of KV7.2 voltage-gated potassium channels . It interacts with these channels and inhibits their function, displaying a selectivity that is more than 40-fold for KV7.2 over KV7.1 channels . The nature of these interactions involves the binding of this compound to the channels, resulting in their inhibition .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the KV7.2 voltage-gated potassium channels, which are critical regulators of neuronal excitability . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with KV7.2 voltage-gated potassium channels . It exerts its effects at the molecular level by inhibiting these channels, leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in metabolic pathways related to the function of KV7.2 voltage-gated potassium channels . It interacts with these channels and can potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with KV7.2 voltage-gated potassium channels

Subcellular Localization

It is known to interact with KV7.2 voltage-gated potassium channels

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML252 umfasst mehrere wichtige Schritte:

Bildung der Amidbindung: Das Ausgangsmaterial, 2-Phenylbutansäure, wird in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) mit 2-(Pyrrolidin-1-yl)anilin umgesetzt, um die Amidbindung zu bilden.

Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, den oben genannten Syntheseweg zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und den Einsatz industrieller Reinigungsverfahren wie Umkristallisation oder großtechnische Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML252 unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere an der Amidfunktionsgruppe.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitution kann unter kontrollierten Bedingungen mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Amine oder Alkohole erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Retigabin: Ein Kv7-Kanalaktivator, der zur Behandlung von Epilepsie eingesetzt wird.

ML213: Ein weiterer Kv7-Kanal-Inhibitor mit einer ähnlichen Bindungsstelle wie ML252.

ICA-069673: Ein Kv7-Kanalaktivator, der den Spannungssensor anstelle der Pore angreift.

Einzigartigkeit von this compound

This compound ist aufgrund seiner hohen Selektivität für Kv7.2-Kanäle gegenüber anderen Kaliumkanälen und seiner Fähigkeit, die Blut-Hirn-Schranke zu passieren, einzigartig. Diese Selektivität und Hirndurchlässigkeit machen es besonders nützlich, um die physiologischen Rollen von Kv7.2-Kanälen zu untersuchen und potenzielle therapeutische Anwendungen bei neurologischen Erkrankungen zu untersuchen .

Eigenschaften

IUPAC Name |

(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYCQOZNTLUEDX-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of ML252 and how does it impact neuronal excitability?

A: this compound functions as a pore-targeted inhibitor of Kv7.2/Kv7.3 voltage-gated potassium channels. [] These channels are crucial for regulating neuronal excitability. By binding to a specific tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) within the channel pore, this compound prevents the flow of potassium ions, leading to increased neuronal excitability. [] This interaction site within the pore overlaps with the binding site of certain Kv7 activators, like ML213, leading to competitive interactions between these compounds. []

Q2: How does the structure of this compound influence its activity as a Kv7.2 channel modulator?

A: Interestingly, minor structural modifications to this compound can drastically alter its activity profile on Kv7.2 channels. Replacing the ethyl group of this compound with a hydrogen atom converts the compound from a potent antagonist (inhibitor) to an agonist (activator). [] This highlights the critical role of even subtle structural features in determining the compound's interaction with the channel and its subsequent functional effects. This sensitivity to structural changes underscores the importance of structure-activity relationship (SAR) studies in understanding and optimizing the pharmacological properties of this compound and related compounds. []

Q3: What experimental evidence supports the in vivo activity of this compound on neuronal activity?

A: Studies utilizing transgenic zebrafish larvae expressing a genetically encoded calcium indicator (CaMPARI) provide compelling evidence for this compound's in vivo activity. [] These studies demonstrated that this compound effectively increases neuronal activity in living organisms, consistent with its inhibitory effects on Kv7 channels observed in vitro. [] Moreover, the in vivo experiments further validated the competitive interaction between this compound and the pore-targeted Kv7 activator ML213, as co-administration of ML213 effectively suppressed the this compound-induced increase in neuronal activity. [] This highlights the potential of utilizing this compound as a tool to study Kv7 channel function in vivo and screen for novel compounds targeting these channels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B560401.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)

![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B560409.png)